

6-Bromopyridine-2-boronic acid CAS number 440680-34-2 characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-Bromopyridine-2-boronic acid*

Cat. No.: *B1272034*

[Get Quote](#)

An In-depth Technical Guide to **6-Bromopyridine-2-boronic acid** (CAS: 440680-34-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopyridine-2-boronic acid, identified by CAS number 440680-34-2, is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a bifunctional molecule, it incorporates a pyridine ring, a bromine atom, and a boronic acid moiety. This unique combination of functional groups makes it a versatile building block, particularly for the synthesis of complex molecular architectures through transition metal-catalyzed cross-coupling reactions. Its primary application lies in the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the development of novel pharmaceutical agents and functional materials. Boronic acids are recognized as crucial intermediates in drug discovery, and pyridinylboronic acids are frequently employed to introduce the pyridine scaffold, a common motif in many approved drugs.[\[1\]](#)[\[2\]](#)

Physicochemical and Spectroscopic Characterization

The accurate characterization of **6-Bromopyridine-2-boronic acid** is essential for its effective use in synthesis. The following tables summarize its key physical properties and predicted spectroscopic data.

Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	440680-34-2	[1] [3]
Molecular Formula	C ₅ H ₅ BBrNO ₂	[1] [3]
Molecular Weight	201.81 g/mol	[1] [3]
Appearance	Off-white to beige solid/powder	[N/A]
Purity	Typically ≥95%	[1]
Melting Point	125 - 127 °C (for pinacol ester derivative)	[4]
Storage	Store under inert atmosphere, in a freezer (-20°C)	[5]

Predicted Spectroscopic Data

While specific experimental spectra are not publicly available, the following table outlines the expected NMR chemical shifts based on the compound's structure. These predictions are derived from standard chemical shift values for pyridine and boronic acid derivatives.

Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Protons
^1H NMR	~8.2 - 8.5	Doublet	H-3
	~7.6 - 7.9	Triplet	H-4
	~7.4 - 7.7	Doublet	H-5
	~7.0 - 8.0 (broad)	Singlet	$\text{B}(\text{OH})_2$
^{13}C NMR	~160 (ipso-C attached to B)	Singlet	C-2
	~145	Singlet	C-6
	~140	Singlet	C-4
	~130	Singlet	C-3
	~125	Singlet	C-5

Note: The carbon atom attached to the boron (C-2) may show a broadened signal or be difficult to detect due to quadrupolar relaxation.

Synthesis and Experimental Protocols

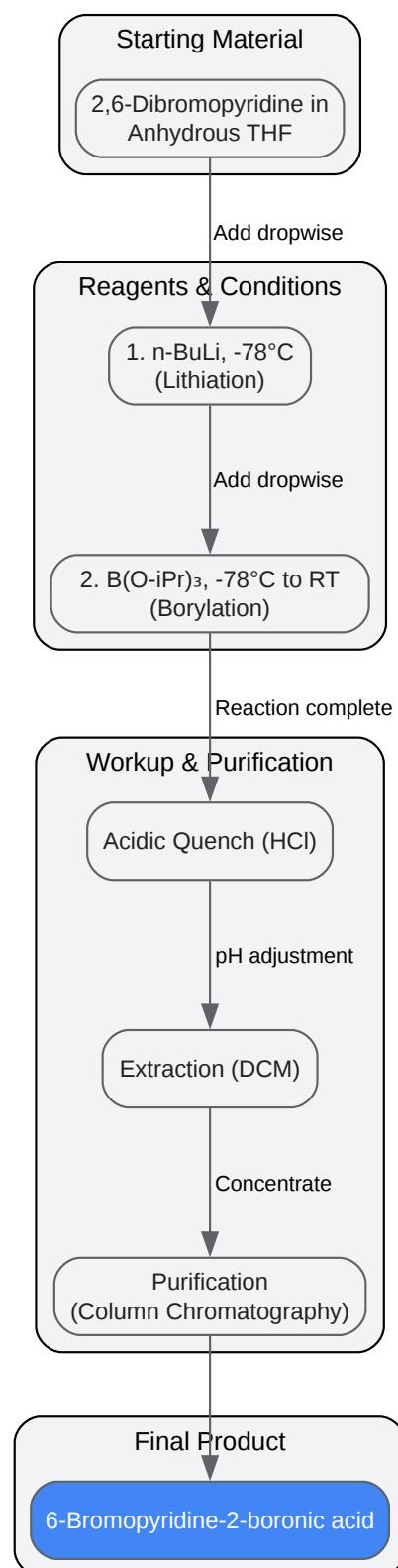
The most common synthetic route to pyridinylboronic acids involves a halogen-metal exchange followed by borylation.^[6] The following protocol is a representative method for the synthesis of **6-Bromopyridine-2-boronic acid** from 6-bromopyridine.

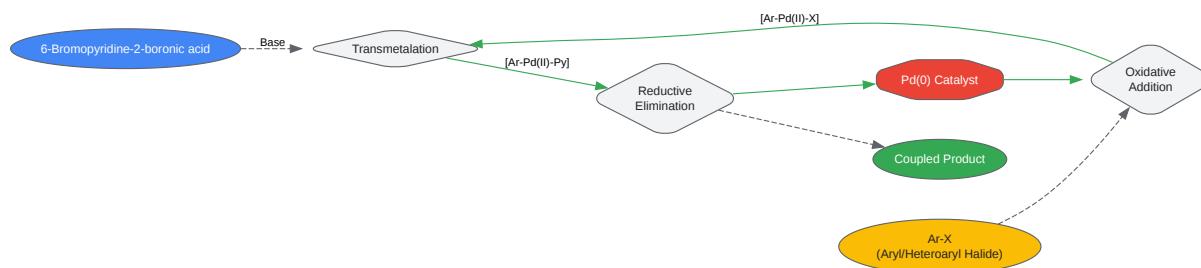
General Synthesis Protocol: Lithiation and Borylation

This procedure is adapted from general methods for synthesizing pyridineboronic acids.^[3]

Objective: To synthesize **6-Bromopyridine-2-boronic acid** from 2,6-dibromopyridine.

Materials:


- 2,6-Dibromopyridine


- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution)
- Triisopropyl borate [B(O-iPr)₃]
- Aqueous Hydrochloric Acid (e.g., 1 M HCl)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Dichloromethane (DCM) or Ethyl Acetate
- Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
- Silica Gel for column chromatography

Procedure:

- Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2,6-dibromopyridine (1.0 equivalent) in anhydrous THF.
- Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
- Lithiation: Under a nitrogen atmosphere, slowly add n-butyllithium (1.0 equivalent) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the mixture at this temperature for 30-60 minutes.
- Borylation: To the reaction mixture, add triisopropyl borate (1.1 equivalents) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the mixture to stir at -78 °C for another 2 hours, then let it warm slowly to room temperature and stir for an additional 3 hours.
- Quenching and Workup: Cool the mixture in an ice bath and slowly quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2). Stir vigorously for 1 hour.
- pH Adjustment: Adjust the pH to approximately 8 with a saturated NaHCO₃ solution.

- Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane or ethyl acetate.
- Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 . Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude residue by silica gel column chromatography to obtain **6-Bromopyridine-2-boronic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. synchem.de [synchem.de]
- 2. scbt.com [scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. 440680-34-2|(6-Bromopyridin-2-yl)boronic acid|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [6-Bromopyridine-2-boronic acid CAS number 440680-34-2 characterization]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1272034#6-bromopyridine-2-boronic-acid-cas-number-440680-34-2-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com